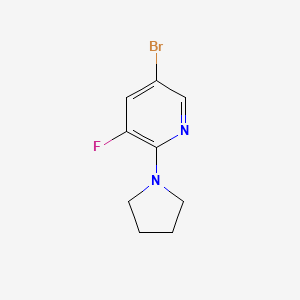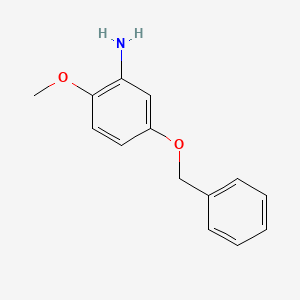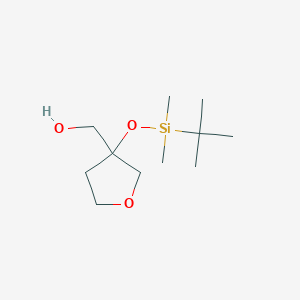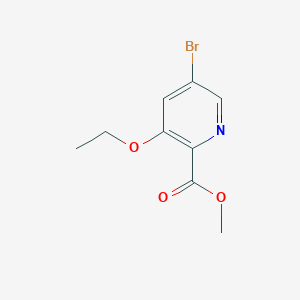
Phenyl-(2-thiophen-3-yl-ethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl-(2-thiophen-3-yl-ethyl)-amine is a compound that belongs to the class of heterocyclic amines. It features a phenyl group attached to a thiophene ring via an ethylamine linkage. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(2-thiophen-3-yl-ethyl)-amine typically involves the reaction of 2-thiophen-3-yl-ethylamine with a phenyl halide under basic conditions. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of thiophene derivatives often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or nickel complexes are frequently used. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .
化学反応の分析
Types of Reactions
Phenyl-(2-thiophen-3-yl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Phenyl-(2-thiophen-3-yl-ethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
作用機序
The mechanism of action of Phenyl-(2-thiophen-3-yl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
2-Phenylethylamine: A simple amine with a phenyl group attached to an ethylamine chain.
Thiophene-2-ethylamine: An amine with a thiophene ring attached to an ethylamine chain.
Phenylthiophene: A compound with a phenyl group directly attached to a thiophene ring.
Uniqueness
Phenyl-(2-thiophen-3-yl-ethyl)-amine is unique due to the presence of both a phenyl group and a thiophene ring connected via an ethylamine linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H13NS |
|---|---|
分子量 |
203.31 g/mol |
IUPAC名 |
N-(2-thiophen-3-ylethyl)aniline |
InChI |
InChI=1S/C12H13NS/c1-2-4-12(5-3-1)13-8-6-11-7-9-14-10-11/h1-5,7,9-10,13H,6,8H2 |
InChIキー |
NPENQMDRTBIDSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCCC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)









![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)

